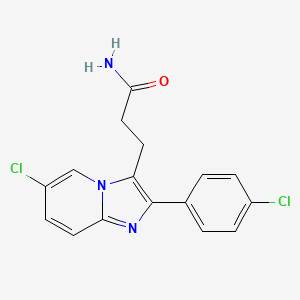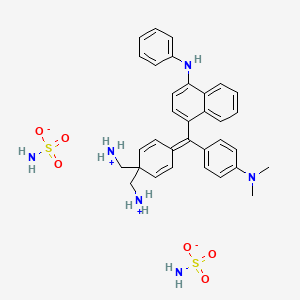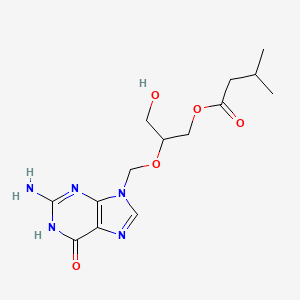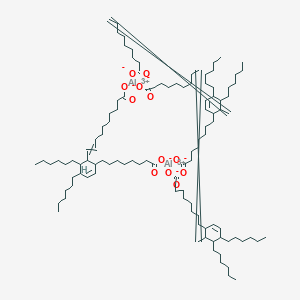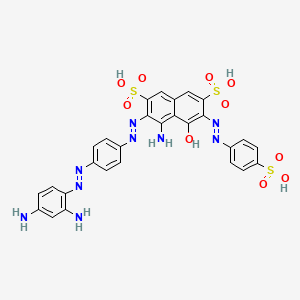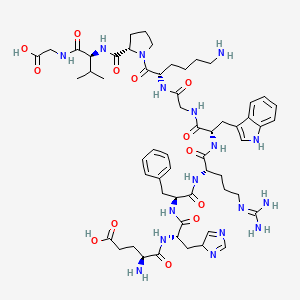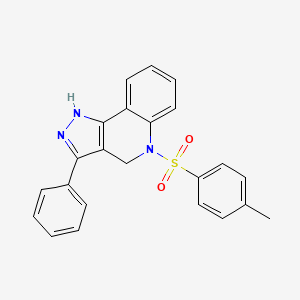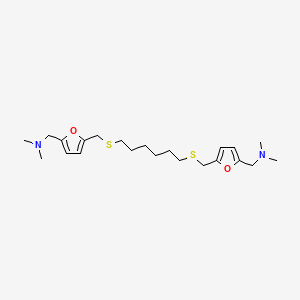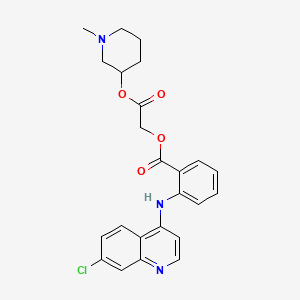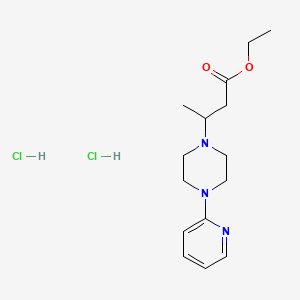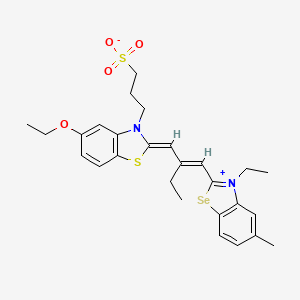
5-Ethoxy-2-(2-((3-ethyl-5-methyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatopropyl)benzothiazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ETHOXY-2-[2-[(3-ETHYL-5-METHYL-3H-BENZOSELENAZOL-2-YLIDENE)METHYL]BUT-1-ENYL]-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM: is a complex organic compound that belongs to the class of benzoselenazoles and benzothiazolium salts This compound is known for its unique structural features, which include a benzoselenazole moiety and a benzothiazolium core, linked through a conjugated system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHOXY-2-[2-[(3-ETHYL-5-METHYL-3H-BENZOSELENAZOL-2-YLIDENE)METHYL]BUT-1-ENYL]-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM typically involves multiple steps, including the formation of the benzoselenazole and benzothiazolium cores, followed by their conjugation. The general synthetic route can be outlined as follows:
Formation of Benzoselenazole Core: The benzoselenazole core can be synthesized by reacting 3-ethyl-5-methyl-2-aminobenzeneselenol with an appropriate aldehyde under acidic conditions to form the benzoselenazole ring.
Formation of Benzothiazolium Core: The benzothiazolium core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring, followed by quaternization with a sulfonatopropyl halide.
Conjugation: The final step involves the conjugation of the benzoselenazole and benzothiazolium cores through a butenyl linker. This can be achieved by reacting the benzoselenazole with a butenyl halide, followed by coupling with the benzothiazolium salt under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoselenazole moiety, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can occur at the benzothiazolium core, converting it to the corresponding benzothiazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonatopropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the benzoselenazole moiety is particularly of interest due to its known biological activities.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of advanced materials, including dyes and pigments. Its unique optical properties make it suitable for applications in optoelectronics and photonics.
Mécanisme D'action
The mechanism of action of 5-ETHOXY-2-[2-[(3-ETHYL-5-METHYL-3H-BENZOSELENAZOL-2-YLIDENE)METHYL]BUT-1-ENYL]-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM involves its interaction with various molecular targets. The benzoselenazole moiety can interact with biological macromolecules, leading to the disruption of cellular processes. The benzothiazolium core can interact with nucleic acids and proteins, leading to changes in their structure and function. The compound can also generate reactive oxygen species, leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-ETHOXY-2-[2-[(3-ETHYL-5-METHYL-3H-BENZOSELENAZOL-2-YLIDENE)METHYL]BUT-1-ENYL]-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM
- 5-ETHOXY-2-[2-[(3-ETHYL-5-METHYL-3H-BENZOSELENAZOL-2-YLIDENE)METHYL]BUT-1-ENYL]-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM
- 5-ETHOXY-2-[2-[(3-ETHYL-5-METHYL-3H-BENZOSELENAZOL-2-YLIDENE)METHYL]BUT-1-ENYL]-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM
Uniqueness
The uniqueness of 5-ETHOXY-2-[2-[(3-ETHYL-5-METHYL-3H-BENZOSELENAZOL-2-YLIDENE)METHYL]BUT-1-ENYL]-3-(3-SULFONATOPROPYL)BENZOTHIAZOLIUM lies in its combination of benzoselenazole and benzothiazolium cores, which confer unique chemical and biological properties. The presence of the sulfonatopropyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
55811-25-1 |
|---|---|
Formule moléculaire |
C27H32N2O4S2Se |
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
3-[(2Z)-5-ethoxy-2-[(2E)-2-[(3-ethyl-5-methyl-1,3-benzoselenazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C27H32N2O4S2Se/c1-5-20(17-27-28(6-2)23-15-19(4)9-12-25(23)36-27)16-26-29(13-8-14-35(30,31)32)22-18-21(33-7-3)10-11-24(22)34-26/h9-12,15-18H,5-8,13-14H2,1-4H3 |
Clé InChI |
KTQCCGGJPFHOIH-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=C([Se]1)C=CC(=C2)C)CC)/C=C\3/N(C4=C(S3)C=CC(=C4)OCC)CCCS(=O)(=O)[O-] |
SMILES canonique |
CCC(=CC1=[N+](C2=C([Se]1)C=CC(=C2)C)CC)C=C3N(C4=C(S3)C=CC(=C4)OCC)CCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


